molecular formula C13H9F8NO3 B12554317 3-{2-[Bis(1,1,2,2-tetrafluoro-2-hydroxyethyl)amino]phenyl}prop-2-enal CAS No. 192082-41-0

3-{2-[Bis(1,1,2,2-tetrafluoro-2-hydroxyethyl)amino]phenyl}prop-2-enal

Cat. No.: B12554317
CAS No.: 192082-41-0
M. Wt: 379.20 g/mol
InChI Key: HKWVCERHVGHSPO-UHFFFAOYSA-N
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Description

3-{2-[Bis(1,1,2,2-tetrafluoro-2-hydroxyethyl)amino]phenyl}prop-2-enal is a complex organic compound characterized by the presence of multiple fluorine atoms and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[Bis(1,1,2,2-tetrafluoro-2-hydroxyethyl)amino]phenyl}prop-2-enal typically involves multi-step organic reactions. The process begins with the preparation of the bis(1,1,2,2-tetrafluoro-2-hydroxyethyl)amine intermediate. This intermediate is then reacted with a suitable phenylprop-2-enal derivative under controlled conditions to yield the final product. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency and scalability. The purification process typically involves distillation and recrystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-{2-[Bis(1,1,2,2-tetrafluoro-2-hydroxyethyl)amino]phenyl}prop-2-enal undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, often involving specific temperatures, pressures, and catalysts .

Major Products Formed

The major products formed from these reactions include various fluorinated derivatives, alcohols, and carboxylic acids.

Scientific Research Applications

3-{2-[Bis(1,1,2,2-tetrafluoro-2-hydroxyethyl)amino]phenyl}prop-2-enal has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{2-[Bis(1,1,2,2-tetrafluoro-2-hydroxyethyl)amino]phenyl}prop-2-enal involves its interaction with specific molecular targets. The compound’s fluorine atoms play a crucial role in its reactivity and binding affinity. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved include inhibition of specific enzymes and modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane
  • 1,1,2,2-Tetrafluoro-1,2-diphenylethane
  • 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropylether

Uniqueness

Compared to similar compounds, 3-{2-[Bis(1,1,2,2-tetrafluoro-2-hydroxyethyl)amino]phenyl}prop-2-enal is unique due to its specific structural features, including the presence of both hydroxyethyl and aldehyde groups.

Properties

CAS No.

192082-41-0

Molecular Formula

C13H9F8NO3

Molecular Weight

379.20 g/mol

IUPAC Name

3-[2-[bis(1,1,2,2-tetrafluoro-2-hydroxyethyl)amino]phenyl]prop-2-enal

InChI

InChI=1S/C13H9F8NO3/c14-10(15,12(18,19)24)22(11(16,17)13(20,21)25)9-6-2-1-4-8(9)5-3-7-23/h1-7,24-25H

InChI Key

HKWVCERHVGHSPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=CC=O)N(C(C(O)(F)F)(F)F)C(C(O)(F)F)(F)F

Origin of Product

United States

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